4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine
Overview
Description
“4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine” is a small molecule that has been studied for its potential applications in the field of medicinal chemistry . It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines .
Synthesis Analysis
The synthesis of “4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine” involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The specific synthesis process can vary depending on the desired derivatives .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core . This core is a key feature of the molecule and contributes to its biological activity .Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine” are primarily related to its role as a building block in the synthesis of more complex molecules . The specific reactions can vary depending on the desired end product .Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. Researchers have designed a novel set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold, including 4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine derivatives. These compounds exhibit potent cytotoxic activities against cancer cell lines, particularly MCF-7 (breast cancer) and HCT-116 (colorectal cancer). Notably, compounds 14 and 15 demonstrate remarkable anti-proliferative effects and enzymatic inhibitory activity against CDK2/cyclin A2 .
Antitumor Properties
In silico ADMET studies and drug-likeness assessments indicate that 4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine possesses suitable pharmacokinetic properties. These properties contribute to its observed antitumor activity, making it a promising candidate for further investigation .
Cell Cycle Regulation and Apoptosis Induction
Compound 14, derived from this pyrazolo[3,4-d]pyrimidine scaffold, significantly alters cell cycle progression and induces apoptosis in cancer cells. Its dual activity against both cell lines and CDK2 highlights its potential as a therapeutic agent .
Dihydrofolate Reductase (DHFR) Inhibition
While not directly related to cancer, it’s worth noting that certain pyrazolo[3,4-d]pyrimidines inhibit DHFR. For instance, Piritrexim, a compound with a similar scaffold, shows good antitumor effects in animal models .
Smooth Synthesis of Functionally Vital Pyrimidines
Researchers have reported an effective and straightforward synthesis of functionally important pyrimidines using 4-HO-TEMPO-facilitated [3 + 3] annulation. This method involves combining commercial-grade amidines with saturated ketones under Cu-catalysis, leading to the formation of pyrazolo[3,4-d]pyrimidine derivatives .
Other Potential Applications
Beyond cancer research, further exploration is needed to uncover additional applications. Researchers may investigate its effects on other cellular pathways, enzyme inhibition, or potential interactions with other biomolecules.
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, disrupting its function and preventing the progression of the cell cycle . The compound exerts a significant alteration in cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, 4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine affects the cell cycle progression pathway . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating . This is particularly beneficial in the context of cancer treatment, where uncontrolled cell division is a key characteristic of the disease .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of 4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine’s action is the significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
4-chloro-2-methylpyrazolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-2-4-5(7)8-3-9-6(4)10-11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJDHSWUMLKUCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)N=CN=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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